
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by a benzene ring fused with a thiophene ring, which contains sulfur. The presence of hydroxyl groups at positions 4 and 5 adds to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylthiophenol with an appropriate diol precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the sulfur atom in the thiophene ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzene ring .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfur atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: These compounds share a similar structure but contain an oxygen atom instead of sulfur.
Thiophene derivatives: These compounds have a sulfur atom in a five-membered ring but lack the fused benzene ring.
Uniqueness
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is unique due to the presence of both hydroxyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
185106-33-6 |
|---|---|
Formule moléculaire |
C9H10O2S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-methyl-4,5-dihydro-1-benzothiophene-4,5-diol |
InChI |
InChI=1S/C9H10O2S/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,7,9-11H,1H3 |
Clé InChI |
ZFFFTJUHIZZDOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C=CC(C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]-](/img/structure/B12557578.png)
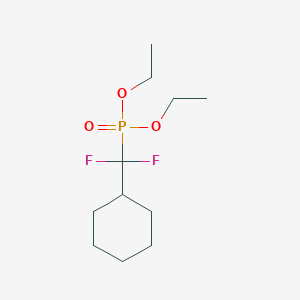
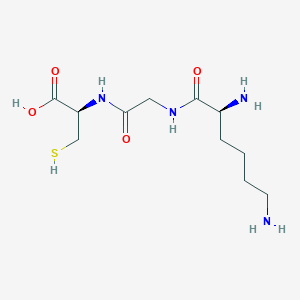
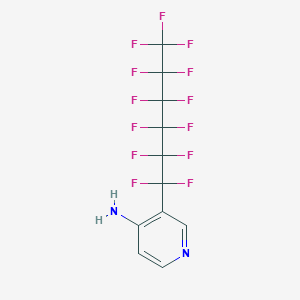
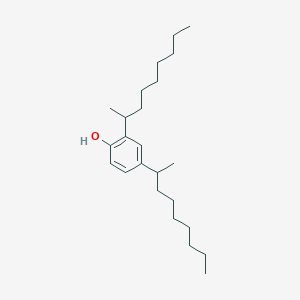

![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)
![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

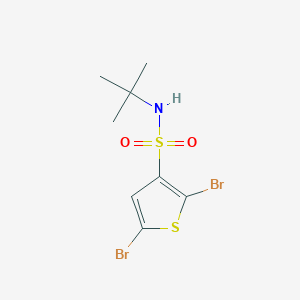

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

